
1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 15-phenylpentadecanoyl group attached to the nitrogen.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of galactosylphytosphingosine compounds, including the specific compound , involves techniques like glycosidation and N-acylation. These processes are crucial for producing cerebrosides, a type of sphingolipid, with potential biological applications. The synthesis process has been refined over the years to improve yield and purity (Pascher, 1974).
Molecular Structure Analysis : The structure of such compounds has been confirmed through various analytical techniques like infrared and mass spectrometry. Understanding the molecular structure is essential for determining its potential biological functions and interactions (Pascher, 1974).
Biological Activity and Potential Applications
Immunomodulatory Properties : Certain derivatives of galactosylceramides, which include variations of phytosphingosine, show promise in immunomodulation. These compounds can potentially skew cytokine release profiles, making them relevant in treatments targeting specific immune responses (Trappeniers et al., 2008).
Antigenic Activity in Therapeutics : Some analogs of galactosylceramide demonstrate significant antigenic activity, indicating their potential in immunotherapy. Their synthesis and structure-activity relationship are key areas of research, highlighting their potential in treating various immune-related conditions (Ndonye et al., 2005).
Glycolipid Synthesis for Immunostimulation : The synthesis of specific glycolipids, including those with a galactopyranosyl group, has shown promise in immunostimulation. These synthetic efforts aim at creating molecules that can effectively stimulate immune cells (Chen et al., 2004).
Impact on Mouse Splenocytes : Research on various synthetic galactosyl ceramides, including derivatives of phytosphingosine, has elucidated their impact on mouse splenocytes. These studies contribute to understanding how these compounds can modulate immune responses (Fan et al., 2005).
Propriétés
Formule moléculaire |
C45H81NO9 |
|---|---|
Poids moléculaire |
780.1 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-15-phenylpentadecanamide |
InChI |
InChI=1S/C45H81NO9/c1-2-3-4-5-6-7-8-12-15-18-21-27-32-38(48)41(50)37(35-54-45-44(53)43(52)42(51)39(34-47)55-45)46-40(49)33-28-22-19-16-13-10-9-11-14-17-20-24-29-36-30-25-23-26-31-36/h23,25-26,30-31,37-39,41-45,47-48,50-53H,2-22,24,27-29,32-35H2,1H3,(H,46,49)/t37-,38+,39+,41-,42-,43-,44+,45-/m0/s1 |
Clé InChI |
LLJAWVSVBUNVLO-FPEIYDPGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC2=CC=CC=C2)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



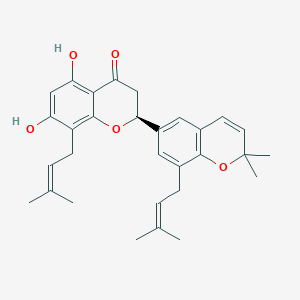

![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
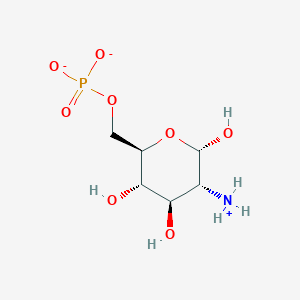

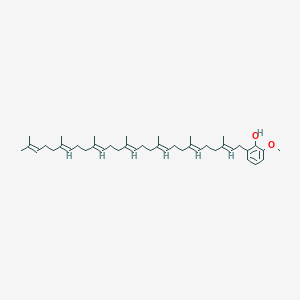
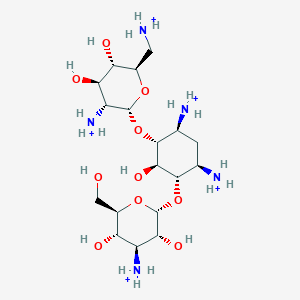
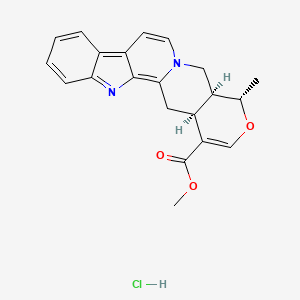
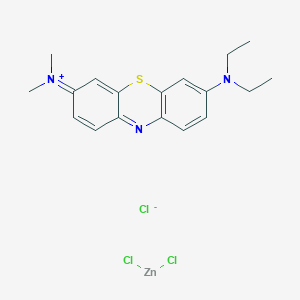
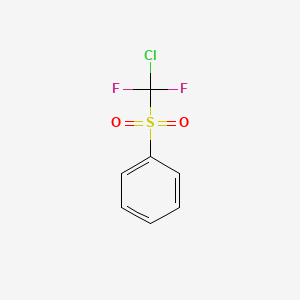
![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)